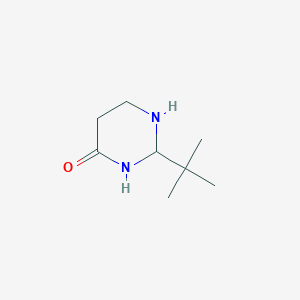

2-Tert-butyl-1,3-diazinan-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3-diazinan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-4-6(11)10-7/h7,9H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVONQWJLFUDYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 1,3 Diazinan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a powerful tool for elucidating the intricate structural details of 2-Tert-butyl-1,3-diazinan-4-one by mapping the magnetic environments of its constituent nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of protons within the molecule. The tert-butyl group, a prominent feature of the molecule, characteristically displays a sharp and intense singlet in the ¹H NMR spectrum due to the chemical equivalence of its nine protons. nih.gov This signal is typically found in the upfield region of the spectrum. The protons on the diazine ring exhibit more complex splitting patterns and chemical shifts that are dependent on their specific location and stereochemical relationships. For instance, protons on the methylene (B1212753) groups of the ring will show distinct signals, often as multiplets, due to coupling with neighboring protons. The exact chemical shifts and coupling constants are sensitive to the solvent used and the conformation of the six-membered ring. researchgate.netresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. libretexts.orgphytobank.ca The quaternary carbon and the methyl carbons of the tert-butyl group also show distinct signals. docbrown.infochemicalbook.com The chemical shifts of the methylene carbons within the diazine ring provide further insight into the electronic environment of the heterocyclic system. taylorfrancis.com The number of signals in the ¹³C NMR spectrum confirms the molecular symmetry.

Below is a representative table of expected ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-175 |

| Quaternary (C(CH₃)₃) | 40-50 |

| Methylene (Ring) | 30-60 |

| Methyl (CH₃) | 25-35 |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment

To establish unambiguous assignments of the ¹H and ¹³C signals and to determine the connectivity and spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.com Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds, allowing for the mapping of the spin systems within the diazine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, providing a direct and powerful method for assigning the carbon resonances based on the already assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is invaluable for identifying quaternary carbons and for piecing together the molecular skeleton by showing correlations across heteroatoms (like nitrogen) and the carbonyl group. nanalysis.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. harvard.edu Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is particularly useful for determining the stereochemistry and preferred conformation of the diazine ring.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

The six-membered diazine ring in this compound is not rigid and can undergo conformational exchange, such as ring inversion. sikhcom.netnih.gov Dynamic NMR spectroscopy is a technique used to study these dynamic processes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventually their decoalescence into separate signals for each conformer. From this data, the energy barriers for the conformational changes can be calculated. sikhcom.net

Infrared (IR) Spectroscopic Investigations of Vibrational Modes

Infrared spectroscopy probes the vibrational modes of the molecule, providing characteristic signatures for the functional groups present.

Carbonyl Group Stretching Frequencies and Environmental Effects

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the amide functionality. spectroscopyonline.com The position of this band is sensitive to its chemical environment. msu.edu For a six-membered ring lactam (a cyclic amide), the C=O stretching frequency is typically observed in the range of 1670-1680 cm⁻¹. pg.edu.pl The exact frequency can be influenced by factors such as ring strain, hydrogen bonding, and the electronic effects of neighboring substituents. msu.edupg.edu.pl The presence of the electron-donating tert-butyl group may have a minor electronic influence on the carbonyl absorption. pg.edu.pl Other characteristic IR absorptions include C-H stretching vibrations from the tert-butyl and methylene groups, and N-H stretching and bending vibrations from the amide group. docbrown.inforesearchgate.netnist.govnist.gov

A summary of key expected IR absorption frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1670 - 1680 |

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| N-H | Bend | 1500 - 1600 |

N-H Vibrational Modes and Hydrogen Bonding Patterns

A detailed analysis of N-H vibrational modes requires infrared (IR) or Raman spectroscopy data. This data would reveal the specific frequencies at which the N-H bonds vibrate. These frequencies are sensitive to the local chemical environment, particularly hydrogen bonding. In the solid state, the N-H group of the diazinan-4-one ring is expected to act as a hydrogen bond donor, likely interacting with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction would cause a characteristic shift in the N-H stretching frequency compared to a non-hydrogen-bonded state. However, without the actual spectrum of this compound, any discussion of its specific vibrational modes or the nature and strength of its hydrogen bonding patterns would be purely speculative.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which is used to determine its elemental composition. For this compound (molecular formula: C8H16N2O), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. While the nominal mass is 156, the exact mass would be a more precise value (e.g., 156.xxxx). This experimental value is currently not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (in this case, the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides a fragmentation pattern that is unique to the molecule's structure, acting as a structural fingerprint. Key fragmentation pathways would likely involve the loss of the tert-butyl group, cleavage of the diazinan ring, or loss of carbon monoxide. Creating a data table of parent and fragment ions and elucidating these pathways requires specific experimental MS/MS data, which is not available.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. This analysis would reveal the precise bond lengths, bond angles, and conformation of the this compound molecule. Furthermore, it would show how these molecules pack together in the solid state and detail the specific intermolecular interactions, such as the geometry of the N-H···O=C hydrogen bonds and weaker van der Waals forces, that stabilize the crystal lattice. No published crystal structure for this compound could be found.

Absolute Configuration and Stereochemical Assignment

If the molecule were chiral, X-ray crystallography of a single enantiomer (often crystallized with a known chiral auxiliary) could be used to determine its absolute configuration (R or S). However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the determination of absolute configuration is not applicable to this specific compound.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound is crucial for understanding its physical and chemical properties. While a specific crystal structure for this exact compound is not publicly available in the crystallographic databases, extensive studies on related 1,3-diazinane systems and substituted cyclohexanes provide a strong basis for predicting its solid-state conformation.

The 1,3-diazinan-4-one ring, analogous to a cyclohexane (B81311) ring, is expected to adopt a non-planar chair conformation to minimize angular and torsional strain. This has been confirmed in the crystal structure of similarly substituted 1,3-diazinane derivatives, such as 1,3-bis-(3-tert-butyl-2-hydroxy-5-methyl-benzyl)-1,3-diazinan-5-ol monohydrate, where the central 1,3-diazinan ring unequivocally displays a chair conformation. nih.gov

The most significant factor influencing the specific chair conformation of this compound is the presence of the sterically demanding tert-butyl group at the C2 position. In cyclohexane systems, bulky substituents overwhelmingly prefer to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.orgyoutube.com An axial tert-butyl group would experience severe steric hindrance from the axial hydrogens (or other substituents) at the C4 and C6 positions of the ring, a highly unfavorable energetic situation.

Therefore, it is predicted that in the crystalline state, this compound will exist in a chair conformation where the tert-butyl group is situated in the equatorial position. This arrangement minimizes steric strain and leads to the most stable conformational isomer. The planarity of the amide bond within the ring will likely introduce some distortion from a perfect chair geometry.

Table 1: Predicted Conformational Preferences in the Crystalline State

| Feature | Predicted Conformation | Rationale |

| Ring Conformation | Chair | Minimizes angular and torsional strain, as observed in related 1,3-diazinane structures. nih.gov |

| Tert-butyl Group | Equatorial | Avoids significant 1,3-diaxial steric strain, a dominant factor for bulky groups. libretexts.orglibretexts.orgyoutube.com |

| Amide Group | Planar | The inherent planarity of the amide bond will influence the local geometry of the ring. |

Circular Dichroism (CD) Spectroscopy for Chiral Diazinanones

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org This technique is exquisitely sensitive to the three-dimensional structure of molecules that are not superimposable on their mirror image (enantiomers). As such, CD spectroscopy is a primary tool for determining the absolute configuration and studying the conformational properties of chiral compounds in solution.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution at the C5 or C6 position with a group that generates a stereocenter, the resulting enantiomers would be CD-active.

The application of CD spectroscopy to a chiral derivative of this compound would provide invaluable information. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores (light-absorbing groups) relative to the chiral center(s). In this case, the n→π* and π→π* electronic transitions of the amide chromophore within the diazinanone ring would be the primary reporters of chirality.

By comparing the experimentally measured CD spectrum with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory), it would be possible to unambiguously assign the absolute configuration (R or S) of the chiral centers. Furthermore, changes in the CD spectrum upon variations in solvent or temperature could reveal insights into conformational equilibria and the dynamics of the chiral diazinanone in solution. rsc.org

Table 2: Application of Circular Dichroism (CD) Spectroscopy to Chiral 1,3-Diazinan-4-one Derivatives

| Application | Principle | Expected Outcome |

| Determination of Absolute Configuration | Enantiomers exhibit mirror-image CD spectra. Comparison with theoretical calculations allows for assignment. | Unambiguous determination of the R/S configuration of stereocenters. |

| Conformational Analysis | The CD spectrum is highly sensitive to the solution-state conformation of the molecule. | Information on the preferred conformation and conformational changes in different environments. |

| Chiral Recognition Studies | Changes in the CD spectrum upon interaction with other chiral molecules can be monitored. researchgate.net | Elucidation of the mechanisms of molecular recognition involving the chiral diazinanone. |

Chemical Reactivity and Transformations of 2 Tert Butyl 1,3 Diazinan 4 One

Reactions at the Carbonyl Moiety

The carbonyl group at the C4 position is a primary site for chemical reactions, exhibiting typical electrophilic character. However, its reactivity is modulated by the adjacent nitrogen atoms within the ring.

Nucleophilic Additions and Substitutions

The carbonyl carbon of 2-tert-butyl-1,3-diazinan-4-one is susceptible to attack by nucleophiles. In a general reaction, a nucleophile adds to the carbonyl carbon, leading to a tetrahedral intermediate. bldpharm.commasterorganicchemistry.comyoutube.com The stability and subsequent reaction pathway of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), are expected to add to the carbonyl group. The resulting tetrahedral intermediate would likely be protonated upon workup to yield a tertiary alcohol. The bulky tert-butyl group at the C2 position may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially requiring more forcing reaction conditions compared to less substituted lactams. youtube.com

Table 1: Illustrative Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile (Nu-) | Reagent Example | Expected Product |

| Hydride | Sodium borohydride (B1222165) | 2-tert-Butyl-1,3-diazinan-4-ol |

| Alkyl | Methylmagnesium bromide | 4-Methyl-2-tert-butyl-1,3-diazinan-4-ol |

| Cyanide | Sodium cyanide | 4-Cyano-2-tert-butyl-1,3-diazinan-4-ol |

Note: This table presents hypothetical products based on general chemical principles.

Reduction Pathways and Products

The carbonyl group can be reduced to either a hydroxyl group or a methylene (B1212753) group, depending on the reducing agent employed. The reduction of the amide functionality in the diazinanone ring is a key transformation.

For the partial reduction to an alcohol, reagents like sodium borohydride might be effective, although the reactivity of amides towards borohydride is generally lower than that of ketones. More potent reducing agents, such as lithium aluminum hydride (LAH), are typically required for the efficient reduction of amides. nih.govmdpi.com

Complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved with stronger reducing agents, often under harsher conditions. This would convert the 1,3-diazinan-4-one to a fully saturated 2-tert-butyl-1,3-diazinane.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | 2-tert-Butyl-1,3-diazinan-4-ol |

| Lithium aluminum hydride (LiAlH₄) | 2-tert-Butyl-1,3-diazinane |

Note: This table illustrates potential outcomes of reduction reactions.

Functionalization of the Diazinanone Ring

Beyond the carbonyl group, the nitrogen and carbon atoms of the diazinanone ring itself offer opportunities for functionalization.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms at positions 1 and 3 are potential sites for alkylation and acylation. The presence of two nitrogen atoms raises the question of regioselectivity. The N1 and N3 positions are not electronically equivalent due to the adjacent carbonyl group at C4.

N-alkylation would typically proceed by deprotonation of one of the N-H groups with a suitable base, followed by reaction with an alkyl halide. nih.gov The choice of base and reaction conditions can influence which nitrogen is preferentially alkylated. Steric hindrance from the C2-tert-butyl group might also play a role in directing the incoming electrophile.

N-acylation can be achieved using acyl chlorides or anhydrides, usually in the presence of a base to neutralize the liberated acid. Similar to alkylation, the site of acylation (N1 vs. N3) would depend on the specific substrate and reaction conditions.

Substitutions at the Ring Carbons

Functionalization at the carbon atoms of the ring (C5 and C6) is less straightforward in a saturated system. However, it may be possible to achieve substitution via deprotonation at a carbon atom alpha to the carbonyl group (C5) or a nitrogen atom, followed by reaction with an electrophile. The acidity of the protons at C5 is enhanced by the adjacent carbonyl group. The use of a strong base could generate a carbanion, which could then be trapped by an electrophile.

Ring-Opening and Ring-Expansion Reactions

The 1,3-diazinan-4-one ring can undergo cleavage under certain conditions. For example, hydrolysis, either acid- or base-catalyzed, would lead to the cleavage of the amide bond, resulting in an amino acid derivative.

Ring-expansion reactions, while less common, could potentially be induced. For instance, reactions that involve the incorporation of additional atoms into the ring structure could lead to larger heterocyclic systems. Such transformations are known in other heterocyclic systems and could conceivably be applied to the 1,3-diazinan-4-one core. beilstein-journals.org

Reactivity of the Tert-butyl Substituent

The tert-butyl group, often considered a sterically hindering and chemically inert moiety, can be rendered reactive through strategic synthetic design. Its reactivity is a function of both its inherent electronic properties and its spatial relationship to the functional groups within the 1,3-diazinan-4-one ring.

Stereoelectronic Effects of the Tert-butyl Group

While often viewed as a simple alkyl group, the tert-butyl substituent also exerts subtle electronic effects. It is generally considered an electron-donating group through induction, where electron density flows from the sp³-hybridized carbons of the tert-butyl group to the sp²-hybridized carbon of the ring. stackexchange.com This inductive effect can influence the electron density of the heterocyclic ring system. Furthermore, while less common, C-C hyperconjugation can also contribute to its electron-donating character, potentially stabilizing adjacent carbocations or transition states. stackexchange.com In the context of the 1,3-diazinan-4-one ring, these electronic contributions can modulate the reactivity of the amide and amine functionalities within the heterocycle.

Remote Functionalization Strategies

The chemical inertness of C-H bonds, particularly the strong primary C-H bonds of a tert-butyl group (bond dissociation energy ~100 kcal/mol), presents a significant synthetic challenge. chemrxiv.org However, the field of C-H functionalization has developed strategies to overcome this, often by using directing groups that position a metal catalyst in close proximity to a specific C-H bond. acs.org

For this compound, the nitrogen atoms within the heterocyclic ring can serve as endogenous directing groups. nih.gov This strategy, known as remote functionalization, allows for the selective activation of the otherwise unreactive C-H bonds of the tert-butyl group. A transition metal catalyst, typically palladium, can coordinate to one of the nitrogen atoms (for instance, the N1 nitrogen), which then positions the metal center optimally to interact with and cleave a C-H bond on one of the methyl groups of the tert-butyl substituent. This process forms a stable five-membered metallacycle intermediate, which can then undergo further reactions to introduce new functional groups. This approach transforms the tert-butyl group from a passive steric element into a handle for elaborate synthetic modifications. nih.govnih.gov

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis provides a powerful toolkit for forging new chemical bonds under mild conditions. For this compound, these methods are particularly relevant for activating the robust C-H bonds of the tert-butyl group and for potential cross-coupling applications.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds by coupling an organometallic reagent with an organic halide or pseudohalide, mediated by a transition metal catalyst. wikipedia.orgresearchgate.net While direct cross-coupling of this compound has not been extensively documented, its structure allows for hypothetical participation in such reactions following initial functionalization.

If the molecule were first modified to include a halide (e.g., bromide or iodide) or a triflate group, either on the heterocyclic ring or on the tert-butyl group (via a remote functionalization pathway), it could then serve as a substrate in various named cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile (on modified diazinanone) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide/Triflate | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Stille | Organotin | Aryl/Vinyl Halide/Triflate | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | C(sp²)-C(sp) |

These reactions would significantly expand the molecular complexity achievable from the this compound scaffold, allowing for the introduction of aryl, vinyl, alkynyl, and amino substituents.

C-H Activation Methodologies

The most promising route for the direct functionalization of this compound involves transition metal-catalyzed C-H activation. As mentioned previously, the nitrogen atoms of the diazinanone ring can act as directing groups to facilitate the activation of the tert-butyl C(sp³)-H bonds. acs.orgnih.gov

The pioneering work in this area demonstrated that nitrogen-containing auxiliaries, such as oximes and pyridines, can direct palladium(II) catalysts to cleave the C-H bonds of a proximate tert-butyl group, forming a stable palladacycle. nih.gov In a similar fashion, the N1 atom of the this compound ring can coordinate to a Pd(II) salt (e.g., Pd(OAc)₂). This brings the palladium center close to the tert-butyl group, leading to the cleavage of a C-H bond and the formation of a five-membered cyclopalladated intermediate. This directed C-H activation is a key step that transforms the inert C-H bond into a reactive C-Pd bond, which can then be further functionalized. nih.govrsc.org This strategy has been successfully applied to a range of substrates containing nitrogen heterocycles for alkylation and arylation. nih.gov

Applications in Catalytic Cycles

The formation of the palladacycle intermediate via C-H activation is the entry point into a catalytic cycle that allows for the installation of various functional groups onto the tert-butyl substituent. rsc.org Once the C-Pd bond is formed, the palladacycle can react with a variety of coupling partners.

A plausible catalytic cycle would involve the following steps:

Directed C-H Activation: The 1,3-diazinan-4-one substrate reacts with a Pd(II) catalyst, and the N1-directing group facilitates the cleavage of a C-H bond on the tert-butyl group to form a palladacycle intermediate.

Oxidative Addition or Insertion: The palladacycle can then react with a coupling partner. For example, in an arylation reaction, an aryl halide would undergo oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. rsc.org Alternatively, unsaturated partners like alkenes or carbon monoxide can insert into the C-Pd bond.

Reductive Elimination: The newly coupled groups on the palladium center are then eliminated, forming the new C-C or C-heteroatom bond on the tert-butyl group and regenerating a Pd(II) species which can re-enter the catalytic cycle. rsc.org

This process allows for transformations such as C-H arylation, alkenylation, and carbonylation to be performed catalytically, providing a highly efficient method for the late-stage functionalization of the this compound scaffold. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium(II) Acetate |

| Aryl Halide |

| Triflate |

| Organoboron |

| Organotin |

| Terminal Alkyne |

| Amine |

| Carbon Monoxide |

| Alkene |

| Oxime |

Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Diazinan 4 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for elucidating the distribution of electrons within a molecule, which dictates its chemical properties. For 2-tert-butyl-1,3-diazinan-4-one, these methods can map out electron density, predict reactive sites, and quantify molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate the molecule's geometry and total energy. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular structure and determine its most stable three-dimensional arrangement. nih.gov

These studies provide insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability. The insertion of different functional groups, like the tert-butyl group, can have a noticeable electronic effect, which DFT calculations can quantify by analyzing changes in the molecule's electrostatic potential and orbital energies. nih.gov

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, various electronic descriptors can be calculated to quantify reactivity. These descriptors help in understanding the molecule's behavior in chemical reactions. While specific values for this compound require dedicated computational studies, the expected descriptors derived from such an analysis are summarized in the table below.

| Electronic Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's reactivity; inverse of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Natural Bond Orbital (NBO) analysis is another technique used to study hyperconjugative interactions and charge delocalization, providing deeper insight into the stability conferred by the tert-butyl group and the delocalization within the amide portion of the ring. nih.gov

Conformational Analysis and Energy Landscapes

The 1,3-diazinan-4-one ring is not planar and can adopt several different conformations. The presence of the bulky tert-butyl group at the C2 position significantly influences which conformations are energetically favorable.

The potential energy surface (PES) is a map of the energy of a molecule as a function of its geometry. By systematically changing key dihedral angles within the 1,3-diazinan-4-one ring, a PES can be generated to identify all possible conformers, such as chair, boat, and twist-boat forms, as well as the energy barriers (transition states) between them.

By analogy with studies on similarly substituted six-membered rings like cyclohexane (B81311), it is known that different conformations possess vastly different energies. For instance, calculations on cis-1,4-di-tert-butylcyclohexane show that chair and boat conformations have significantly different steric energies. A similar relationship is expected for this compound, where the chair-like conformations would be the most stable, and boat forms would be high-energy intermediates. The planarity of the amide group (N1-C4-O-C5) would likely lead to distorted chair or "sofa" conformations rather than a perfect chair.

| Conformation | Relative Energy (kcal/mol) - Conceptual | Key Features |

|---|---|---|

| Equatorial-Chair | 0 (most stable) | Tert-butyl group is in the equatorial position, minimizing steric strain. |

| Axial-Chair | > 5 | Tert-butyl group is in the axial position, causing significant 1,3-diaxial steric strain. Highly unfavorable. |

| Twist-Boat | ~ 5-6 | An intermediate conformation that avoids some steric clashes of the boat form. |

| Boat | > 6 | High-energy conformation due to eclipsing interactions and flagpole steric hindrance. |

Note: The energy values are conceptual and based on analogous cyclohexane systems. Actual values for this compound would require specific calculations.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. In an MD simulation, the movements of atoms are calculated over a series of small time steps, governed by classical mechanics. This allows for the exploration of the conformational landscape in a simulated environment (e.g., in a solvent like water) at a specific temperature.

For this compound, MD simulations would reveal the frequencies of conformational transitions (e.g., ring flips), the average lifetime of each conformation, and the equilibrium populations of different conformers. This method complements the static view from PES mapping by showing how the molecule behaves in a more realistic, dynamic setting and how it interacts with its surroundings. nih.gov

The tert-butyl group is known for its significant steric bulk, which plays a dominant role in determining the conformation of cyclic systems. nih.gov In a six-membered ring, a substituent can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

Due to severe steric clashes with the axial hydrogens at the C4 and C6 positions (known as 1,3-diaxial interactions), an axial tert-butyl group is highly energetically unfavorable. libretexts.org The energy cost for an axial tert-butyl group in a cyclohexane ring is approximately 5.4 kcal/mol, which is substantial enough to effectively "lock" the ring in the conformation where the tert-butyl group is equatorial. libretexts.orglibretexts.org

Theoretical Studies on Reaction Mechanisms

Detailed theoretical studies on the reaction mechanisms involving this compound, including transition state analysis and predictions of selectivity, are not readily found in the current body of scientific literature.

Transition State Analysis of Key Reactions

No specific studies detailing the transition state analysis for reactions involving this compound have been identified. Such analyses are crucial for understanding reaction kinetics and pathways, but it appears this level of computational investigation has not been published for this particular compound.

Computational Prediction of Regioselectivity and Stereoselectivity

Similarly, there is a lack of published research on the computational prediction of regioselectivity and stereoselectivity for reactions of this compound. While the tert-butyl group is known to exert significant steric influence, specific computational models predicting its effect on reaction outcomes for this heterocyclic system are not available.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies involve correlating computationally derived molecular descriptors with experimentally observed properties. No specific QSPR studies for this compound were found.

Correlation of Molecular Descriptors with Spectroscopic Data

There is no available research that specifically correlates molecular descriptors of this compound with its spectroscopic data.

Prediction of Chemical Reactivity Profiles

While general principles of chemical reactivity can be inferred from the structure of this compound, specific computational predictions of its reactivity profile are not documented in the searched literature.

Strategic Applications of 2 Tert Butyl 1,3 Diazinan 4 One in Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

The structure of 2-Tert-butyl-1,3-diazinan-4-one, featuring a stereocenter at the C2 position, suggests its potential as a valuable chiral building block in asymmetric synthesis. The bulky tert-butyl group could offer significant steric hindrance, thereby directing the stereochemical outcome of reactions at other positions on the ring.

Stereoselective Access to Polyfunctionalized Compounds

Theoretically, a chiral, enantiomerically pure form of this compound could serve as a template for the stereoselective introduction of various functional groups. The nitrogen atoms at positions 1 and 3, along with the ketone at C4, provide multiple handles for chemical modification. For instance, deprotonation at the N1 or N3 positions followed by alkylation or acylation could proceed with facial selectivity influenced by the C2-tert-butyl group. Similarly, the carbonyl group at C4 could be a site for nucleophilic addition, potentially leading to the creation of new stereocenters with a high degree of diastereoselectivity.

Table 1: Theoretical Stereoselective Reactions on a Chiral this compound Scaffold

| Reaction Type | Reagents (Conceptual) | Potential Product | Stereochemical Control |

| N-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | N-substituted diazinanone | Directed by the C2-tert-butyl group |

| Aldol Addition | 1. LDA 2. Aldehyde (R'CHO) | C5-functionalized diazinanone | Potentially high diastereoselectivity |

| Reduction | Chiral reducing agent (e.g., CBS reagent) | Chiral amino alcohol derivative | Substrate-controlled or reagent-controlled |

Utilization in Total Synthesis of Natural Products (Conceptual Framework)

The rigid, chair-like conformation of the diazinanone ring could be exploited in the total synthesis of natural products. By using the chiral scaffold of this compound, chemists could, in theory, construct complex molecular architectures with predetermined stereochemistry. After serving its role in directing the stereoselective formation of key bonds, the diazinanone core could be cleaved or further modified to reveal the target natural product or a key intermediate. This strategy is common in modern organic synthesis, where chiral auxiliaries are employed to achieve high levels of stereocontrol.

Role as a Privileged Scaffold for Structural Diversity Generation

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov While 2,3-dihydroquinazolin-4(1H)-one is a known privileged scaffold, the related 1,3-diazinan-4-one core of the title compound could theoretically serve a similar role. nih.govnih.gov

Design of Molecular Libraries Based on the Diazinanone Core

The 1,3-diazinan-4-one structure offers several points for diversification, making it a suitable candidate for the construction of molecular libraries for high-throughput screening. The nitrogen atoms and the carbon atoms of the ring could be functionalized with a wide array of substituents, leading to a large collection of structurally diverse compounds. The tert-butyl group at the C2 position would provide a constant structural feature while allowing for variation at other positions.

Bioisosteric Modification Strategies for Chemical Space Exploration

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In a hypothetical drug discovery program, the tert-butyl group of this compound could be replaced with other sterically demanding or electronically distinct groups to explore the structure-activity relationship (SAR). Such modifications could fine-tune the pharmacological properties of the resulting compounds.

Table 2: Potential Bioisosteric Replacements for the Tert-Butyl Group

| Bioisostere | Rationale for Replacement |

| Cyclopropyl, Cyclobutyl | Maintain steric bulk with altered lipophilicity |

| Trifluoromethyl | Introduce electronic changes and improve metabolic stability |

| Phenyl | Explore aromatic interactions |

| Adamantyl | Increase steric bulk and lipophilicity |

Applications as a Ligand or Organocatalyst Component

The nitrogen atoms within the 1,3-diazinan-4-one ring possess lone pairs of electrons that could, in principle, coordinate to metal centers. If synthesized in an enantiomerically pure form, chiral derivatives of this compound could be investigated as ligands in asymmetric catalysis. The steric environment created by the tert-butyl group could influence the enantioselectivity of metal-catalyzed reactions.

Furthermore, the basic nitrogen atoms could also allow for its use as a Brønsted base or as a component in organocatalysis. The combination of a hydrogen bond donor (N-H) and acceptor (C=O and N) within the structure could enable it to activate substrates through hydrogen bonding interactions, a common strategy in organocatalysis.

Ligand Design for Transition Metal Catalysis

There is currently no published research on the use of this compound as a ligand in transition metal catalysis. The potential for the nitrogen and oxygen atoms within the diazinanone ring to coordinate with metal centers is a recognized principle in ligand design. wikipedia.org However, the specific chelating properties and the influence of the bulky tert-butyl group on the catalytic activity and selectivity of any resulting metal complexes have not been investigated.

Chiral Organocatalysts Incorporating the Diazinanone Moiety

The development of chiral organocatalysts is a significant area of research in asymmetric synthesis. While various heterocyclic scaffolds are utilized in the design of such catalysts, there are no reports of this compound or its derivatives being employed for this purpose. The synthesis of a chiral version of this molecule and its application in stereoselective transformations is not described in the current body of scientific literature.

Material Science Applications (Conceptual Exploration)

The exploration of new monomers and functional building blocks is crucial for the advancement of material science. However, the potential of this compound in this field is purely speculative at this time, as no research has been published on its use in polymer synthesis or as a component in functional materials.

Precursors for Polymer Synthesis

There is no information available on the polymerization of this compound. The reactivity of the amide bond within the ring could theoretically allow for ring-opening polymerization, but the conditions and feasibility of such a reaction have not been studied.

Components in Functional Materials

The incorporation of specific chemical moieties into materials can impart desirable properties. While the 1,3-diazinan-4-one structure could potentially influence properties such as thermal stability or hydrogen bonding capabilities, there is no documented use of this compound as a component in the development of functional materials.

Advanced Derivatization Strategies for 2 Tert Butyl 1,3 Diazinan 4 One

Synthesis of Spirocyclic Diazinanone Analogues

The construction of spirocyclic systems, where two rings share a single atom, is a powerful strategy to introduce three-dimensionality and structural rigidity into a molecule. For the 2-tert-butyl-1,3-diazinan-4-one core, spirocyclic analogues can be synthesized through various methods, including multicomponent and cascade reactions. These approaches often lead to complex molecular architectures in a highly efficient manner.

One potential strategy involves a one-pot, three-component cascade reaction. nih.gov This method could be adapted by reacting an isatin (B1672199) derivative, a malononitrile (B47326) or cyanoacetate, and a suitable precursor to the diazinanone ring in the presence of an organocatalyst. nih.gov The reaction would likely proceed through a series of Knoevenagel condensation, Michael addition, and cyclization steps to yield the final spirocyclic product. nih.gov The choice of catalyst, such as a quinidine-derived squaramide, can influence the stereochemical outcome of the reaction, allowing for the synthesis of enantiomerically enriched spiro-diazinanones. nih.gov

Another approach is the use of a one-pot reaction to create spiro-tetrahydroquinoline derivatives, a method that could be conceptually applied to the diazinanone system. nih.gov This would involve the reaction of a suitable amine, an aldehyde, and a cyclic ketone under conditions that promote a cascade of reactions leading to the spirocyclic scaffold. nih.gov The diastereoselectivity of such reactions can be high, providing specific stereoisomers. nih.gov

Furthermore, the synthesis of spiro-1,3,4-thiadiazolines from ketones and thiosemicarbazides offers a template for designing synthetic routes to spiro-diazinanones. researchgate.netresearchgate.net By analogy, a suitably functionalized diazinanone precursor could react with a dicarbonyl compound or a related species to form a spirocyclic system.

Table 1: Potential Strategies for Spirocyclic Diazinanone Synthesis

| Reaction Type | Key Reactants | Potential Product Class | Reference |

| Organocatalytic Cascade Reaction | Isatin derivative, malononitrile, diazinanone precursor | Spiro[indoline-3,x'-diazinan]-4'-one | nih.gov |

| One-Pot Diastereoselective Synthesis | Amine, aldehyde, cyclic ketone | Spiro[cycloalkan-1,x'-diazinan]-4'-one | nih.gov |

| Cyclocondensation | Diazinanone precursor, dicarbonyl compound | Spiro-diazinanone derivatives | researchgate.netresearchgate.net |

Construction of Fused Heterocyclic Systems Incorporating the Diazinanone Ring

Fusing a second heterocyclic ring onto the 1,3-diazinan-4-one core can significantly alter its electronic and steric properties, leading to novel compounds with unique biological activities or material characteristics. Several synthetic strategies can be employed to achieve this, including tandem reactions and cycloadditions.

A tandem diazotization/cyclization approach has been successfully used to synthesize fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems. beilstein-journals.org This methodology could be adapted to the 1,3-diazinan-4-one ring. The process would involve the diazotization of a suitable amino-functionalized diazinanone derivative, followed by an intramolecular azo coupling reaction to form the fused bicyclic system. beilstein-journals.org This approach allows for the introduction of various substituents on the newly formed ring. beilstein-journals.org

Another powerful method for constructing fused rings is the inverse electron-demand Diels-Alder (iEDDA) reaction. rsc.org An ortho-quinone methide (o-QM) intermediate, which is an electron-poor diene, can react with an electron-rich dienophile to create fused-ring systems. rsc.org A diazinanone ring bearing a suitable diene or dienophile could participate in such cycloaddition reactions to generate novel fused heterocyclic structures. The regioselectivity of these reactions is often high and dictated by the electronic properties of the reacting partners. rsc.org

The synthesis of fused heterocycles can also be achieved through intramolecular Staudinger/aza-Wittig tandem reactions. rsc.org This involves the preparation of a diazinanone derivative bearing an N-ω-azidoalkyl moiety and a carbonyl function. The intramolecular reaction would then lead to the formation of a fused imine, which can be subsequently reduced to the corresponding saturated fused heterocyclic system. rsc.org

Table 2: Methods for the Construction of Fused Diazinanone Systems

| Reaction Type | Key Intermediate/Strategy | Resulting Fused System | Reference |

| Tandem Diazotization/Cyclization | Amino-functionalized diazinanone | Diazinano-triazine derivatives | beilstein-journals.org |

| Inverse Electron-Demand Diels-Alder | ortho-Quinone methide intermediate | Fused-ring flavonoid-like systems | rsc.org |

| Intramolecular Staudinger/Aza-Wittig | N-ω-azidoalkyl diazinanone | Fused polyheterocyclic systems | rsc.org |

Introduction of Diverse Functionalities via Post-Synthetic Modification

Post-synthetic modification (PSM) is a versatile strategy for introducing a wide range of functional groups onto a pre-existing molecular scaffold without altering its core structure. For this compound, PSM can be used to fine-tune its properties by adding new chemical moieties.

Photochemical functionalization offers a mild and efficient way to introduce new groups. For instance, the photochemical reaction of 4-diazoisoquinoline-1,3(2H,4H)-diones with alcohols or thiols leads to O-H and S-H insertion products, respectively. nih.gov A similar strategy could be applied to a diazinanone ring that has been derivatized with a diazo group. This would enable the introduction of various alkoxy, aryloxy, and thioalkyl groups under mild conditions. nih.gov

Another approach involves the introduction of a functional handle, such as an amino group, onto the diazinanone ring, which can then be further modified. This is a common strategy in the functionalization of other heterocyclic systems and materials. The amino group can serve as a nucleophile for reactions with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to introduce amides, sulfonamides, and ureas, respectively.

The development of new synthetic methods allows for the functionalization of heterocyclic scaffolds under increasingly mild conditions. For example, the use of photochemical methods for C-H insertion reactions with aromatic solvents can introduce aryl groups onto the core structure. nih.gov While challenging, the direct C-H functionalization of the diazinanone ring itself represents a highly desirable and atom-economical approach to introducing new substituents.

Table 3: Post-Synthetic Modification Strategies for Diazinanones

| Modification Type | Reagents/Conditions | Introduced Functionality | Reference |

| Photochemical O-H/S-H Insertion | Diazo-diazinanone, alcohol/thiol, light | Alkoxy, aryloxy, thioalkyl | nih.gov |

| Nucleophilic Acylation/Sulfonylation | Amino-diazinanone, acyl/sulfonyl chloride | Amide, sulfonamide | N/A |

| Photochemical C-H Insertion | Diazo-diazinanone, aromatic solvent, light | Aryl groups | nih.gov |

Development of Hybrid Molecules with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophores or bioactive heterocyclic moieties into a single molecule, is a widely used approach in drug discovery to create compounds with improved or novel biological activities. The this compound core can be chemically linked to other heterocyclic systems to generate such hybrid molecules.

One-pot multicomponent reactions are particularly well-suited for the synthesis of molecular hybrids. For example, a new library of thiazolidine-4-one molecular hybrids has been synthesized via a one-pot reaction involving a substituted 1,3,4-thiadiazole, an aldehyde, and mercaptoacetic acid. nih.gov A similar strategy could be employed to link the this compound scaffold to other heterocyclic systems. This might involve preparing a diazinanone derivative with a suitable functional group, such as an amine or an aldehyde, that can participate in a multicomponent reaction.

The design of these hybrid systems aims to achieve synergistic effects between the different heterocyclic components. mdpi.com For example, combining the diazinanone core with a known enzyme inhibitor could lead to a dual-action molecule with enhanced potency or a modified selectivity profile.

Table 4: Approaches to Hybrid Molecules Incorporating a Diazinanone Moiety

| Hybrid System | Synthetic Strategy | Rationale | Reference |

| Diazinanone-Thiazolidinone | One-pot multicomponent reaction | Combining pharmacophores for potential synergistic effects | nih.gov |

| Diazinanone-Purine/Pyrimidine | Linker-based conjugation | Multi-target synergy, enhanced biological efficacy | mdpi.com |

| Diazinanone-Thiadiazole | Cyclocondensation reactions | Creation of novel scaffolds with combined properties | nih.gov |

Emerging Research Avenues and Future Prospects for 2 Tert Butyl 1,3 Diazinan 4 One

Exploration of Unconventional Reactivity Patterns

The reactivity of heterocyclic compounds like 2-tert-butyl-1,3-diazinan-4-one is often dominated by the chemistry of their functional groups. However, emerging research focuses on leveraging the entire molecular framework to achieve unprecedented transformations. A key area of exploration is the generation and reaction of N-acyliminium ions, which are highly reactive intermediates. researchgate.net

N-acyliminium ions can be generated from precursors like this compound through the action of a Lewis acid or protic acid. These intermediates are powerful electrophiles that can participate in a variety of carbon-carbon bond-forming reactions. Research into related systems has shown that these ions can undergo unconventional cyclization reactions, such as the aza-Prins-type 5-endo-trig cyclization, to form complex fused heterocyclic systems. researchgate.net Another avenue of unconventional reactivity is the Ritter reaction, where an N-acyliminium ion, generated in situ, reacts with a nitrile. uow.edu.au This reaction has been used to synthesize pyrido- and pyrrolo[2,3-d]oxazoles, demonstrating a powerful method for building molecular complexity from relatively simple precursors. uow.edu.au

Future research will likely focus on controlling the stereochemistry of these reactions. While significant progress has been made, achieving high levels of stereocontrol in N-acyliminium ion reactions without the influence of stabilizing arene groups remains a considerable challenge. researchgate.net The development of new chiral catalysts or auxiliaries compatible with the reactive nature of these intermediates is a primary objective.

Development of Novel Synthetic Methodologies

The synthesis of functionalized heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Researchers are continuously seeking more efficient, scalable, and sustainable methods. For scaffolds related to this compound, several novel synthetic strategies are emerging.

One promising approach is the development of multi-step routes from inexpensive and readily available starting materials. For example, a highly efficient, three-step synthesis for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) was developed starting from picolinic acid, which is significantly more cost-effective than previous routes that used 2-cyanopyridine. beilstein-journals.org This strategy, which involves amidation followed by cyclization, is amenable to multi-gram scale production and could be adapted for the synthesis of this compound derivatives. beilstein-journals.org

Copper-mediated synthesis is another area of active development. An efficient method for creating 4H-benzo[d] beilstein-journals.orgnih.govdioxin-4-one derivatives involves a CuI-mediated reaction between salicylic (B10762653) acid and acetylenic esters. nih.gov This is followed by an intramolecular cyclization, showcasing a streamlined approach to building the heterocyclic core. nih.gov Such transition-metal-catalyzed reactions offer mild conditions and broad functional group tolerance, making them attractive for modern organic synthesis.

The venerable Mannich reaction is also being revisited to create complex heterocyclic structures that are otherwise difficult to access. The reaction of 2-tert-butyl-4-methylphenol (B42202) with 3-amino-1-propanol and formaldehyde, for instance, yields a compound with a 1,3-oxazinyl ring, demonstrating a powerful carbon-carbon and carbon-nitrogen bond-forming cascade. nih.gov

| Methodology | Starting Materials | Key Features | Potential Application |

| Scalable PyOx Synthesis beilstein-journals.org | Picolinic acid, (S)-tert-leucinol | Three-step, multi-gram scale, 64% overall yield | Synthesis of chiral 1,3-diazinan-4-one derivatives |

| Copper-Mediated Cyclization nih.gov | Salicylic acid, Acetylenic esters | CuI-mediated, mild conditions, forms benzodioxinone core | Synthesis of fused-ring diazinanone analogues |

| Mannich Reaction nih.gov | Phenol, Amino alcohol, Formaldehyde | Forms C-C and C-N bonds in one pot, creates 1,3-oxazinyl rings | Rapid assembly of complex heterocyclic frameworks |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing and discovery. These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions.

A prime example of this trend is the fully automated synthesis of a complex radiotracer, [18F]BCPP-EF (2-tert-Butyl-4-chloro-5-{6-[2-(2[18F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one). nih.gov This process highlights the capability of automated systems to handle sensitive reagents and perform multi-step syntheses with high radiochemical yield and purity, facilitating clinical research. nih.gov The principles of this "green radiochemistry" approach are directly applicable to the synthesis of other complex heterocycles.

Automated platforms are not limited to synthesis; they can also accelerate purification and iterative reaction cycles. Modern small molecule synthesizers have been engineered to perform C-C bond-forming steps and subsequent purifications in a fraction of the time required by previous systems. chemrxiv.org These platforms often incorporate features like robotic liquid handling and integrated purification modules, such as catch-and-release methods or automated rotary evaporation, to streamline the entire workflow. chemrxiv.org The integration of such systems would allow for the rapid generation of a library of this compound derivatives for screening purposes.

| Technology | Key Advantages | Example Application | Reference |

| Automated Radiochemistry | Good radiochemical yield, high purity, enhanced safety for handling radioisotopes. | Automated synthesis of [18F]BCPP-EF for PET imaging. | nih.gov |

| Rapid Automated Synthesis | Order of magnitude faster than previous systems, integrated purification. | Iterative cross-coupling for small molecule library generation. | chemrxiv.org |

| Flow Chemistry | Improved heat and mass transfer, safer handling of hazardous intermediates, ease of scalability. | Synthesis of various heterocyclic scaffolds like imidazo-oxadiazoles. | beilstein-journals.org |

Advanced Characterization Techniques for Dynamic Processes

Understanding the intricate details of reaction mechanisms, identifying transient intermediates, and characterizing dynamic conformational changes are crucial for optimizing chemical processes. While standard techniques like NMR and mass spectrometry are indispensable for confirming the structure of final products, more advanced methods are required to study dynamic processes in real-time.

The study of highly reactive species like N-acyliminium ions often requires specialized techniques. researchgate.net In-situ spectroscopic methods, such as rapid-injection NMR or stopped-flow UV-Vis spectroscopy, can provide snapshots of a reaction as it progresses, allowing for the identification of short-lived intermediates. The kinetics of reactions can also be meticulously studied. For instance, the second-order rate constants for the reaction of N1-alkyl triazinium salts were determined by monitoring the reaction progress with an excess of a reactant, providing quantitative insight into the impact of different substituents on reactivity. nih.gov

Furthermore, the interplay between a compound's structure and its biological activity is often governed by its metabolic stability. Advanced in-vitro models are being developed to better predict in-vivo outcomes. For example, researchers are incorporating intestinal metabolism, particularly the contribution of the CYP3A4 enzyme, into toxicokinetic models. oup.com By deriving intrinsic clearance rates in human intestinal microsomes, a more accurate prediction of a compound's bioavailability and metabolic fate can be achieved. oup.com Such advanced characterization would be essential in the future development of any biologically active derivatives of this compound.

Q & A

Basic: What are the optimized synthetic routes for 2-Tert-butyl-1,3-diazinan-4-one, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of this compound often employs tert-butyl-containing precursors (e.g., tert-butyl carbamates or azacycloalkanones) under basic conditions. For example, tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate (a structurally related compound) is synthesized via condensation between resorcinol and azacycloalkanone derivatives in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, using sodium tert-butylate as a base to enhance nucleophilic substitution . Yield optimization requires strict control of molar ratios (e.g., 1:1 to 1:8 for resorcinol/azacycloalkanone) and stepwise purification via column chromatography.

Advanced: How can density functional theory (DFT) elucidate the electronic and steric effects of the tert-butyl group on the diazinanone ring?

Methodological Answer:

DFT calculations at the B3LYP/6-31G(d,p) level can model the tert-butyl group’s steric bulk and electron-donating effects on the diazinanone scaffold. For example, in analogous studies on 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine, DFT revealed how substituents modulate HOMO-LUMO gaps and charge distribution, affecting binding affinity with biological targets . Comparative analysis of tert-butyl vs. smaller alkyl groups (e.g., methyl) would quantify steric hindrance and conformational rigidity, critical for designing chiral catalysts or bioactive derivatives.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and tertiary amine (C-N, ~1250–1350 cm⁻¹) stretches.

- NMR : H NMR resolves tert-butyl protons (singlet at ~1.2 ppm) and diazinanone ring protons (multiplet at 3.0–4.0 ppm). C NMR confirms carbonyl carbons (~170 ppm) and quaternary carbons in the tert-butyl group.

- HRMS : Validates molecular weight (e.g., [M+H]+ for C₈H₁₅N₂O: 155.1185). These methods align with protocols used for structurally similar tert-butyl piperidine derivatives .

Advanced: How does the tert-butyl group influence stability under acidic or oxidative conditions?

Methodological Answer:

The tert-butyl group enhances steric protection of the diazinanone ring. Stability studies should involve:

- Acidic Conditions : Incubate in HCl (0.1–1 M) at 25–50°C, monitoring degradation via HPLC. The tert-butyl group’s electron-donating effect may reduce protonation of the adjacent nitrogen, delaying ring-opening reactions.

- Oxidative Conditions : Use H₂O₂ or mCPBA in DCM, tracking oxidation products (e.g., sulfoxides or ring hydroxylation) via LC-MS. Comparative studies with non-tert-butyl analogs (e.g., methyl-substituted diazinanones) would isolate steric vs. electronic contributions .

Basic: How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

Systematic solubility testing in solvents (e.g., THF, DMSO, hexane) at controlled temperatures (20–40°C) using gravimetric or UV-Vis methods is essential. For example, tert-butyl derivatives often show higher solubility in THF than water due to the hydrophobic tert-butyl group, but polarity from the diazinanone ring may enhance DMSO compatibility. Contradictions may arise from impurities; thus, purity verification via HPLC (>98%) is critical .

Advanced: What role does this compound play in catalytic asymmetric synthesis?

Methodological Answer:

The tert-butyl group can act as a chiral auxiliary or steric director. In studies on Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine), the tert-butyl group improved enantioselectivity in SₙAr reactions by restricting rotational freedom . For diazinanone derivatives, coupling with boronic acids (e.g., Suzuki-Miyaura reactions) using Pd catalysts could exploit the tert-butyl group’s steric effects to control regioselectivity.

Basic: How to assess the compound’s interaction with biomacromolecules (e.g., DNA or enzymes)?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor hypochromicity or redshift in DNA-complexation studies.

- Viscosity Measurements : Increased DNA viscosity indicates intercalation.

- Fluorescence Quenching : Measure binding constants (e.g., Stern-Volmer plots) with bovine serum albumin (BSA). These methods were validated in studies on benzothiazine-DNA interactions .

Advanced: What computational tools can predict metabolic pathways or toxicity profiles?

Methodological Answer:

- ADMET Predictors : Software like Schrödinger’s QikProp estimates logP, solubility, and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulates binding to metabolic enzymes (e.g., CYP3A4). For tert-butyl-containing compounds, MD can model steric clashes affecting metabolic stability.

Basic: How to optimize enantiomeric resolution of chiral derivatives?

Methodological Answer:

Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. For preparative separation, chiral resolving agents like tartaric acid derivatives can form diastereomeric salts, as demonstrated in tert-butyl piperidine syntheses .

Advanced: What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki couplings.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and energy use, as seen in tert-butyl carbamate syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.